齐立他司他
描述
Ziritaxestat is a small-molecule, selective autotaxin inhibitor developed for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases . Autotaxin is an enzyme that produces lysophosphatidic acid, a lipid mediator involved in fibrosis and inflammation . By inhibiting autotaxin, Ziritaxestat aims to reduce the progression of fibrotic diseases.
科学研究应用
Ziritaxestat has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of autotaxin and lysophosphatidic acid in various chemical processes.
Biology: Employed in research to understand the biological pathways involving autotaxin and its impact on cellular functions.
Industry: Potential applications in the development of new drugs targeting fibrotic and inflammatory pathways.
作用机制
Ziritaxestat works by selectively inhibiting autotaxin, an enzyme responsible for the production of lysophosphatidic acid . Lysophosphatidic acid is a signaling molecule that promotes fibrosis and inflammation. By inhibiting autotaxin, Ziritaxestat reduces the levels of lysophosphatidic acid, thereby mitigating its pro-fibrotic and pro-inflammatory effects. This mechanism involves the binding of Ziritaxestat to the active site of autotaxin, preventing its enzymatic activity .
安全和危害
未来方向
生化分析
Biochemical Properties
Ziritaxestat plays a significant role in biochemical reactions as an autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in various biochemical processes, including the production of lysophosphatidic acid (LPA), a potent bioactive lipid mediator. By inhibiting autotaxin, Ziritaxestat can potentially regulate these processes .
Cellular Effects
Ziritaxestat has been observed to have effects on various types of cells and cellular processes. For instance, in the context of IPF, it has been suggested that Ziritaxestat may influence cell function by modulating the activity of autotaxin and thereby potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ziritaxestat involves its binding to autotaxin, thereby inhibiting its enzymatic activity . This inhibition can lead to changes in gene expression and other downstream effects, contributing to its potential therapeutic effects .
Temporal Effects in Laboratory Settings
It has been well-tolerated in a phase 2a study, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
Ziritaxestat is involved in the metabolic pathway of lysophosphatidic acid (LPA) production, where it inhibits the enzyme autotaxin . This could potentially affect metabolic flux or metabolite levels.
准备方法
The synthesis of Ziritaxestat involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often involving the use of advanced catalytic systems and purification techniques .
化学反应分析
Ziritaxestat undergoes several types of chemical reactions, including:
Oxidation: Ziritaxestat can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Ziritaxestat, leading to different reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Ziritaxestat is compared with other autotaxin inhibitors such as GLPG1690 and BMS-986020 . While all these compounds target autotaxin, Ziritaxestat is unique in its selectivity and potency. It has shown promising results in clinical trials, demonstrating a favorable safety profile and significant efficacy in reducing fibrosis . Similar compounds include:
GLPG1690: Another selective autotaxin inhibitor with a similar mechanism of action.
BMS-986020: An autotaxin inhibitor with different chemical properties and clinical applications.
Ziritaxestat stands out due to its specific molecular structure and the extensive research supporting its therapeutic potential.
属性
IUPAC Name |
2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQQVBGILUTQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33FN8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1628260-79-6 | |
Record name | Ziritaxestat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ziritaxestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZIRITAXESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。